2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
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Overview
Description
2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that features a thiazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like pyridine and catalysts such as palladium or copper complexes .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially hydrogenated compounds .
Scientific Research Applications
2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: Similar in structure but with different substituents.
4-hydroxy-2-quinolones: Share the quinoline core but differ in functional groups.
Uniqueness
2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to its specific combination of functional groups and the thiazoloquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-methoxy-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N3O3S/c1-24-13-8-4-3-6-11(13)18(23)22-19-21-17-12-7-5-9-20-16(12)14(25-2)10-15(17)26-19/h3-10H,1-2H3,(H,21,22,23) |
InChI Key |
SJRKLLMCXOAHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC |
Origin of Product |
United States |
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